molecular formula C12H20Br2O4 B12800402 Dibutyl 2,3-dibromobutanedioate CAS No. 2050-55-7

Dibutyl 2,3-dibromobutanedioate

Cat. No.: B12800402
CAS No.: 2050-55-7
M. Wt: 388.09 g/mol
InChI Key: WOHNIDNINFYOAI-UHFFFAOYSA-N
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Description

Dibutyl 2,3-dibromobutanedioate is an organic compound with the molecular formula C12H20Br2O4 It is characterized by the presence of two bromine atoms and two ester groups within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2,3-dibromobutanedioate can be synthesized through the esterification of 2,3-dibromobutanedioic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-dibromobutanedioic acid and butanol are combined with a catalyst. The reaction is carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the mixture is subjected to separation processes such as distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,3-dibromobutanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form dibutyl 2,3-dibromobutanedioic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of dibutyl 2,3-dihydroxybutanedioate or dibutyl 2,3-diaminobutanedioate.

    Reduction: Formation of dibutyl 2,3-dihydroxybutane.

    Oxidation: Formation of dibutyl 2,3-dibromobutanedioic acid.

Scientific Research Applications

Dibutyl 2,3-dibromobutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibutyl 2,3-dibromobutanedioate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release butanol and 2,3-dibromobutanedioic acid. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Similar in structure but lacks bromine atoms.

    Dibutyl succinate: Similar ester groups but lacks bromine atoms.

    2,3-Dibromobutane: Similar bromine substitution but lacks ester groups.

Uniqueness

Dibutyl 2,3-dibromobutanedioate is unique due to the presence of both bromine atoms and ester groups within the same molecule

Properties

CAS No.

2050-55-7

Molecular Formula

C12H20Br2O4

Molecular Weight

388.09 g/mol

IUPAC Name

dibutyl 2,3-dibromobutanedioate

InChI

InChI=1S/C12H20Br2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

WOHNIDNINFYOAI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)Br)Br

Origin of Product

United States

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